molecular formula C14H16N2O B2966857 2-methyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone CAS No. 337922-52-8

2-methyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone

Cat. No. B2966857
CAS RN: 337922-52-8
M. Wt: 228.295
InChI Key: SBXXXFVEPHLZBG-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-methyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone” is a chemical compound with the molecular formula C14H16N2O and a molecular weight of 228.29 . It is used for research purposes .

Scientific Research Applications

Synthesis and Characterization

A novel pyridazinone derivative, identified as (E)-6-(4-methylstyryl)-4,5-dihydropyridazin-3(2H)-one, has been synthesized and thoroughly characterized through various techniques including FT-IR, UV–vis, NMR, and X-ray diffraction. Computational analyses such as DFT studies, vibrational frequencies, HOMO-LUMO analysis, and molecular electrostatic potential surface mapping have been conducted to understand its molecular geometry and electronic properties. This compound demonstrated thermal stability up to its melting point, showcasing its potential for various scientific applications (Daoui et al., 2021).

Pharmacological Synthesis

2-Methyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone has been used as a key synthetic intermediate for pharmacological agents, notably for the cardiotonic agent levosimendan. Research into the efficient separation of enantiomers of related compounds on polysaccharide-based stationary phases in chromatography highlights its relevance in drug synthesis, presenting methods suitable for pharmaceutical industry applications (Cheng et al., 2019).

Chemical Properties and Applications

Studies on pyridazinone derivatives have explored their chemical properties, including lipophilicity and solubility, which are critical for drug design and formulation. For instance, the solubility and thermodynamic behavior of pyridazinone derivatives in various solvent mixtures have been assessed, providing valuable insights for their application in cardiovascular drugs (Shakeel et al., 2017). Furthermore, the synthesis and biological activity of pyridazinone derivatives with potential antihypertensive and cardiotonic properties have been investigated, showing their promise as medicinal agents (Bergmann & Gericke, 1990).

Antisecretory and Antiulcer Activities

Research has also focused on the development of 3(2H)-pyridazinone derivatives for their gastric antisecretory and antiulcer activities. Compounds with specific structural features have been synthesized and evaluated, revealing significant potential for the treatment of gastric disorders (Yamada et al., 1983).

properties

IUPAC Name

2-methyl-6-[(E)-2-(4-methylphenyl)ethenyl]-4,5-dihydropyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-11-3-5-12(6-4-11)7-8-13-9-10-14(17)16(2)15-13/h3-8H,9-10H2,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXXXFVEPHLZBG-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NN(C(=O)CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NN(C(=O)CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.